molecular formula C9H15ClO B3430512 Cycloheptylacetylchloride CAS No. 84676-49-3

Cycloheptylacetylchloride

Cat. No. B3430512
CAS RN: 84676-49-3
M. Wt: 174.67 g/mol
InChI Key: CHPJSVKYSRTQQO-UHFFFAOYSA-N
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Description

Cycloheptylacetylchloride, also known as Cyclohexylacetyl chloride, is a chemical compound with the molecular formula C8H13ClO . Its average mass is 160.641 Da and its monoisotopic mass is 160.065491 Da . It is also known by other names such as 2-cyclohexylacetyl chloride and Cyclohexaneacetyl chloride .


Molecular Structure Analysis

The Cycloheptylacetylchloride molecule contains a total of 23 bonds. There are 10 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, and 1 acyl halogenide . The 3D chemical structure image of Cycloheptylacetylchloride can be visualized using tools like MolView .

Safety and Hazards

Cycloheptylacetylchloride is classified as a flammable liquid (Category 4), and it can cause acute toxicity if swallowed (Category 4). It can also cause skin corrosion (Category 1B) and serious eye damage (Category 1). It poses a short-term (acute) aquatic hazard (Category 3) and a long-term (chronic) aquatic hazard (Category 3) .

properties

IUPAC Name

2-cycloheptylacetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO/c10-9(11)7-8-5-3-1-2-4-6-8/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPJSVKYSRTQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101310891
Record name Cycloheptaneacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cycloheptylacetyl chloride

CAS RN

84676-49-3
Record name Cycloheptaneacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84676-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloheptaneacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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